2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide
Description
The compound 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide (ID: Y043-5289) is an acetamide derivative featuring a 3,4-dihydroquinoline scaffold linked via an ether-oxygen to a 1,2,4-triazole ring substituted with a 2-methylpropyl (isobutyl) group. Its molecular formula is C₁₇H₂₁N₅O₃, with a molecular weight of 343.38 g/mol .
Properties
Molecular Formula |
C17H21N5O3 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C17H21N5O3/c1-10(2)7-14-19-17(22-21-14)20-16(24)9-25-12-5-3-11-4-6-15(23)18-13(11)8-12/h3,5,8,10H,4,6-7,9H2,1-2H3,(H,18,23)(H2,19,20,21,22,24) |
InChI Key |
JKUGCDBFRUHAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)COC2=CC3=C(CCC(=O)N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the triazole group can enhance binding affinity and specificity. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or disruption of cellular functions .
Comparison with Similar Compounds
Structural Analogues and Key Substituents
The target compound shares structural motifs with several triazole- and acetamide-containing derivatives. Below is a comparative analysis of key structural features and physicochemical properties:
Key Structural Differences and Implications
Triazole Substitution: The 2-methylpropyl group on the triazole ring (target compound) likely increases lipophilicity and metabolic stability relative to chlorophenyl (7k) or nitro-substituted (6c) analogs .
Pharmacological Activity :
- Fluorinated analogs like 5j exhibit potent anticonvulsant activity (ED₅₀ < 55 mg/kg) and low neurotoxicity, suggesting that electron-withdrawing groups (e.g., fluorine) enhance target engagement .
- Chlorine substituents (e.g., 7k, 7m ) may improve binding to hydrophobic pockets but could increase toxicity risks.
Synthetic Routes :
- Many analogs (e.g., 7j, 6c) are synthesized via 1,3-dipolar cycloaddition between azides and alkynes, catalyzed by Cu(OAc)₂ .
- In contrast, compound 1 () employs a multi-step route involving thiourea intermediates and hydrogen peroxide oxidation .
Research Findings and Spectral Data
Biological Activity
The compound 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide is an organic molecule that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 343.4 g/mol. Its structure comprises a quinoline moiety linked to a triazole group through an acetamide connection, which contributes to its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.4 g/mol |
| Functional Groups | Hydroxyl, Triazole, Acetamide |
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of against the MCF-7 breast cancer cell line and against Panc-1 pancreatic cancer cells. These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving caspase activation and modulation of BAX/Bcl-2 ratios .
Antibacterial Activity
The antibacterial potential of the compound has also been explored. In vitro assays indicated that derivatives exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes critical for bacterial survival.
- Apoptosis Induction : The hydroxyl group may enhance the compound's ability to induce apoptosis in cancer cells by activating intrinsic pathways.
Case Study 1: Anticancer Properties
A study focused on a derivative of the compound revealed that treatment with this derivative led to significant apoptosis in MCF-7 cells as evidenced by annexin V-FITC staining. The study utilized flow cytometry to analyze cell cycle distribution and found an arrest at the G2/M phase, indicating potential for development as an anticancer agent .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of related compounds against E. coli and S. aureus. The results indicated that certain derivatives had MIC values significantly lower than ampicillin, suggesting enhanced antibacterial potency and potential for clinical application in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
